molecular formula C17H24O5 B12750041 15-Deacetylcalonectrin CAS No. 38818-66-5

15-Deacetylcalonectrin

Cat. No.: B12750041
CAS No.: 38818-66-5
M. Wt: 308.4 g/mol
InChI Key: DFPPNUOWRKIOKO-KWRZAIAESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Decalonectrin is synthesized through a series of biochemical reactions involving multiple enzymes. The synthesis begins with the cyclization of farnesyl diphosphate to trichodiene, followed by a series of oxygenation and acetylation steps . The key enzyme involved in the conversion of isotrichodermin to 15-decalonectrin is a cytochrome P450 monooxygenase encoded by the TRI11 gene .

Industrial Production Methods: Industrial production of 15-decalonectrin typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the desired mycotoxin. The process includes optimizing the growth medium, temperature, and pH to favor the production of 15-decalonectrin .

Chemical Reactions Analysis

Types of Reactions: 15-Decalonectrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

CAS No.

38818-66-5

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

[(1R,2R,7R,9R,10R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

InChI

InChI=1S/C17H24O5/c1-10-4-5-16(8-18)13(6-10)22-14-12(21-11(2)19)7-15(16,3)17(14)9-20-17/h6,12-14,18H,4-5,7-9H2,1-3H3/t12-,13-,14-,15-,16-,17+/m1/s1

InChI Key

DFPPNUOWRKIOKO-KWRZAIAESA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO

Canonical SMILES

CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO

Origin of Product

United States

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